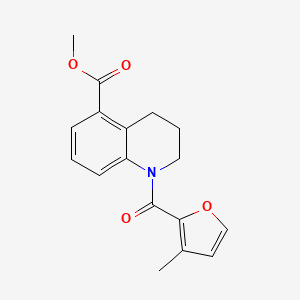
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MQC belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood. However, it has been proposed that methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to inhibit the activity of protein kinases, which are involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been found to have analgesic properties, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various pharmacological activities. However, there are also some limitations to using methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and its potential side effects.
Orientations Futures
There are several future directions for research on methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One area of interest is the development of more water-soluble derivatives of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate that can be administered in vivo. Additionally, more research is needed to fully understand the mechanism of action of methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and its potential side effects. Finally, methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has shown promise as a potential antiviral agent, and further research is needed to explore its potential in this area.
Conclusion:
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is a quinoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for lab experiments, but there are also some limitations to using it in vivo. Future research on methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate should focus on developing more water-soluble derivatives, understanding its mechanism of action, and exploring its potential as an antiviral agent.
Méthodes De Synthèse
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been synthesized using various methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Friedlander synthesis. The most common method for synthesizing methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction yields methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate as a yellow solid with a melting point of 132-134°C.
Applications De Recherche Scientifique
Methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, antitumor, and antiviral properties. methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-8-10-22-15(11)16(19)18-9-4-6-12-13(17(20)21-2)5-3-7-14(12)18/h3,5,7-8,10H,4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPLANWIAOBKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=C(C=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-methylfuran-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
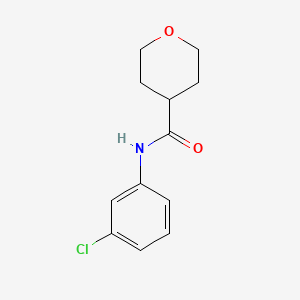
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
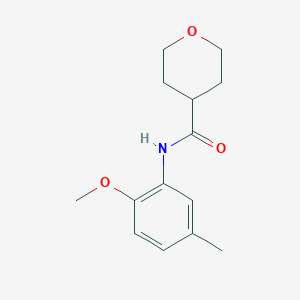

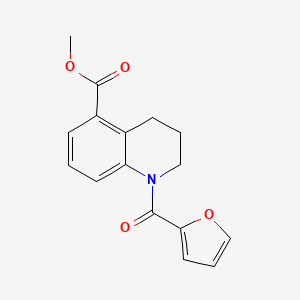

![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
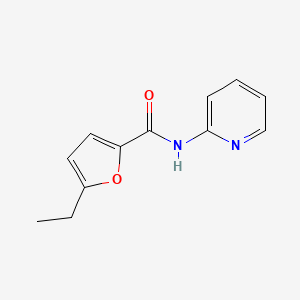
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)